![molecular formula C20H26N4O6 B5235538 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has shown potential in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
作用机制
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate acts as an agonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to modulate neuronal activity, improve cognitive function, and reduce inflammation. This compound has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. This compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. This compound has also been shown to have potential as a treatment for schizophrenia, ADHD, and depression.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate is its selectivity for the α7 nAChR, which allows for targeted modulation of neuronal activity. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in some applications.
未来方向
There are a number of potential future directions for research on 2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate. One area of interest is the potential use of this compound as a treatment for Alzheimer's disease, which is characterized by cognitive decline and inflammation. Another area of interest is the potential use of this compound as a treatment for traumatic brain injury, which is characterized by neuroinflammation and neuronal damage. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective α7 nAChR agonists.
合成方法
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate can be synthesized using a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Suzuki coupling reaction. The most common method for synthesizing this compound is the Hantzsch reaction, which involves the condensation of 2,4-dimethoxy-3-methylbenzaldehyde, ethyl acetoacetate, and 4-(2-chloroethyl)piperazine in the presence of ammonium acetate and acetic acid.
科学研究应用
2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection. This compound has also been shown to have potential as a treatment for schizophrenia, ADHD, and depression.
属性
IUPAC Name |
2-[4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazin-1-yl]pyrimidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2.C2H2O4/c1-14-16(23-2)6-5-15(17(14)24-3)13-21-9-11-22(12-10-21)18-19-7-4-8-20-18;3-1(4)2(5)6/h4-8H,9-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEYZBJTARTIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=NC=CC=N3)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
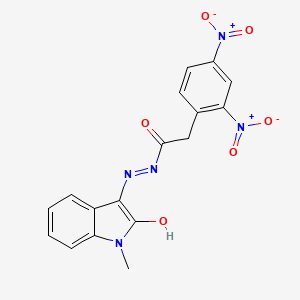
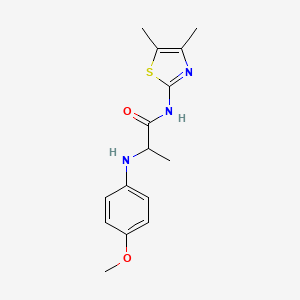
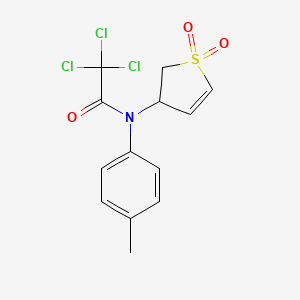
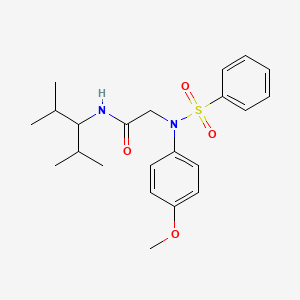
![2-{[(4-methyl-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5235491.png)
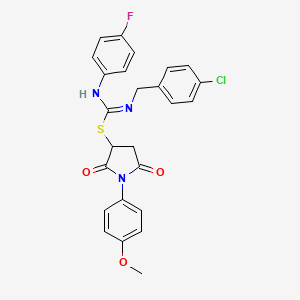
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5235499.png)
![1-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5235505.png)
![17-benzyl-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5235512.png)
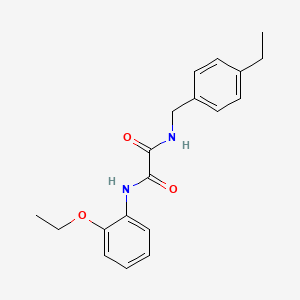
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B5235518.png)

![methyl 3-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5235542.png)